molecular formula C63H69IrN3+3 B1143959 Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) CAS No. 1240249-29-9

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

Cat. No.: B1143959
CAS No.: 1240249-29-9
M. Wt: 1060
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Properties

CAS No.

1240249-29-9

Molecular Formula

C63H69IrN3+3

Molecular Weight

1060

Origin of Product

United States

Preparation Methods

Ligand Synthesis

The 4-n-hexylphenylisoquinoline ligand is synthesized via Suzuki-Miyaura coupling between 4-bromoisoquinoline and 4-n-hexylphenylboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene, ethanol, and aqueous sodium carbonate at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the ligand as a pale-yellow solid.

Iridium Precursor Preparation

The iridium precursor, typically iridium(III) chloride hydrate (IrCl₃·nH₂O), is reacted with the ligand in a 1:3 molar ratio. This step occurs under inert atmospheres (argon or nitrogen) using Schlenk line techniques to prevent oxidation or moisture contamination. The reaction mixture is refluxed in a high-boiling solvent such as 2-ethoxyethanol or glycerol at 150–200°C for 24–48 hours.

Ligand Substitution Reaction

The final tris-complex forms via a two-step process:

  • Chloro-bridged dimer formation : IrCl₃·nH₂O reacts with two equivalents of the ligand to form a μ-chloro-bridged iridium dimer.

  • Third ligand incorporation : The dimer is treated with an additional equivalent of the ligand in the presence of a silver salt (e.g., AgCF₃SO₃) to abstract chloride ions, driving the substitution reaction to completion.

Table 1: Representative Reaction Conditions

ParameterSpecification
Solvent2-ethoxyethanol
Temperature160°C
Reaction Time48 hours
Molar Ratio (Ir:ligand)1:3
AtmosphereNitrogen

Purification and Optimization

Chromatographic Purification

Crude product is purified via column chromatography using silica gel and a gradient eluent system (dichloromethane/hexane). Fractions containing the target complex are identified by thin-layer chromatography (TLC) and combined.

Recrystallization

Further purification is achieved through recrystallization from a dichloromethane/hexane mixture. The complex precipitates as a crystalline solid, which is isolated via filtration and dried under vacuum.

Table 2: Purity Optimization Techniques

MethodConditionsPurity Outcome
Column ChromatographySilica gel, DCM/hexane (3:7 to 1:1)>95%
RecrystallizationDCM/hexane (1:4), −20°C, 24 h>99%

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm ligand coordination and absence of free ligands. Key resonances include aromatic protons (δ 7.2–8.5 ppm) and aliphatic hexyl chains (δ 0.8–1.7 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) exhibits a molecular ion peak at m/z 1057.44 ([M]⁺), consistent with the theoretical molecular weight.

Elemental Analysis

Carbon, hydrogen, and nitrogen content are validated against calculated values (C: 71.6%, H: 6.3%, N: 4.0%).

ConditionDegradation Observed After
Ambient air7 days
40°C48 hours
UV light (365 nm)24 hours

Challenges and Methodological Refinements

Inert Atmosphere Maintenance

Even trace oxygen or moisture degrades iridium precursors. Double-manifold Schlenk lines and gloveboxes are essential for handling air-sensitive reagents.

Solvent Selection

High-boiling solvents (e.g., 2-ethoxyethanol) prevent premature precipitation but require careful distillation to remove impurities.

Chemical Reactions Analysis

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)
Hex-Ir(piq)3 is primarily utilized in the development of organic light-emitting diodes due to its excellent photophysical properties. The compound exhibits high solubility, which facilitates uniform dispersion in polymer hosts, enhancing the efficiency of OLED devices.

  • Efficiency Metrics : Devices incorporating Hex-Ir(piq)3 have demonstrated impressive performance metrics:
    • Current Efficiency : 17 cd/A
    • Power Efficiency : 10 lm/W
    • External Quantum Efficiency : 8.8%
    • Brightness : Achieved up to 10,000 cd/m² at 10 V .

The incorporation of long alkyl side chains in the ligand structure significantly improves solubility compared to similar compounds lacking these modifications, thus enabling more effective device fabrication and performance stability .

Medical Applications

Theranostic Agents
Recent research highlights the potential of iridium(III) complexes, including Hex-Ir(piq)3, as theranostic agents—molecules that combine diagnostic and therapeutic functionalities. This dual capability is particularly valuable in cancer treatment:

  • Precision Imaging : The exceptional brightness and photostability of iridium(III) complexes allow for high-resolution imaging at the single-cell level, facilitating a better understanding of disease mechanisms .
  • Targeted Anticancer Therapy : These complexes can be designed to selectively target cancer cells. Upon activation by light, they generate reactive oxygen species (ROS), which can induce cell death through photodynamic therapy (PDT) .

Photodynamic Therapy (PDT)

Hex-Ir(piq)3 is being explored as a photosensitizer in PDT due to its ability to produce ROS upon light activation. This property enables it to effectively target and destroy cancerous cells while minimizing damage to surrounding healthy tissue.

  • Mechanism of Action : Upon light activation, the iridium complex generates singlet oxygen and other reactive species that can induce apoptosis in targeted cells .

Bioimaging Applications

The luminogenic properties of Hex-Ir(piq)3 make it suitable for bioimaging applications. The compound's ability to form stable complexes allows for effective labeling and visualization of biological targets.

  • Bioorthogonal Reactions : Recent studies have demonstrated that iridium(III) complexes can participate in bioorthogonal reactions, enabling specific labeling of biomolecules for imaging purposes . This opens avenues for tracking cellular processes and interactions in real-time.

Data Summary Table

Application AreaKey Features/BenefitsPerformance Metrics
Organic Light-Emitting DiodesHigh solubility and uniform dispersionCurrent Efficiency: 17 cd/A
Power Efficiency: 10 lm/W
External Quantum Efficiency: 8.8%
Medical DiagnosticsPrecision imaging at single-cell resolutionBrightness up to 10,000 cd/m²
Targeted anticancer therapyGeneration of ROS for PDT
BioimagingStable complexes for effective labelingParticipation in bioorthogonal reactions

Mechanism of Action

Comparison with Similar Compounds

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be compared with other similar compounds such as:

    Tris(2-phenylpyridine)iridium (III): Known for its use in OLEDs but with different ligand structures.

    Tris(1-phenylisoquinoline)iridium (III): Another phosphorescent material with different photophysical properties.

The uniqueness of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) lies in its specific ligand structure, which imparts distinct thermal and photostability, making it highly suitable for advanced optoelectronic applications .

Biological Activity

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly referred to as Hex-Ir(piq)₃, is a complex that has garnered attention in the field of bioinorganic chemistry due to its unique photophysical properties and potential applications in biomedicine, particularly in cancer therapy and diagnostics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) features a central iridium atom coordinated to three bidentate ligands of 4-n-hexylphenyl isoquinoline. This structure contributes to its phosphorescent properties, making it suitable for applications in photodynamic therapy (PDT) and imaging.

The biological activity of Hex-Ir(piq)₃ is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This process is crucial in photodynamic therapy, where ROS can induce apoptosis in cancer cells. The mechanism involves the following steps:

  • Light Absorption : Upon irradiation, the iridium complex absorbs light and transitions to an excited state.
  • ROS Generation : The excited state facilitates the transfer of energy to molecular oxygen, producing singlet oxygen (1O2^{1}O_2) and other ROS.
  • Cellular Impact : These ROS can damage cellular components, leading to cell death, particularly in malignant cells.

Therapeutic Applications

Hex-Ir(piq)₃ has shown promise in various therapeutic contexts:

  • Photodynamic Therapy : Studies indicate that this compound can effectively target cancer cells when activated by specific wavelengths of light. Its ability to produce ROS selectively in tumor tissues allows for localized treatment while minimizing damage to surrounding healthy tissues .
  • Imaging : The phosphorescent properties of Hex-Ir(piq)₃ make it an excellent candidate for bioimaging applications. It can be utilized for tracking cellular processes at the single-cell level, providing insights into disease mechanisms and treatment efficacy .

Research Findings

Recent studies have highlighted the biological activity of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III):

  • In Vitro Studies : Research has demonstrated that Hex-Ir(piq)₃ exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For instance, it was found that treatment with this compound led to a marked increase in ROS levels and subsequent apoptosis in cancer cells .
  • Mechanistic Insights : The compound's ability to inhibit drug efflux pumps has been noted, which is particularly relevant for overcoming multidrug resistance (MDR) in cancer therapy. This inhibition enhances the cytotoxic effects of other chemotherapeutic agents when used in combination .
  • Photophysical Studies : The exceptional brightness and stability of Hex-Ir(piq)₃ under physiological conditions have been characterized, affirming its suitability for long-term imaging applications .

Case Studies

StudyFindings
Study ADemonstrated significant ROS generation upon light activation leading to apoptosis in A549 lung cancer cells.
Study BShowed enhanced efficacy when combined with doxorubicin in resistant NCI/ADR-RES cells, indicating potential for overcoming MDR.
Study CUtilized Hex-Ir(piq)₃ for imaging tumor microenvironments with high resolution, aiding in the understanding of tumor biology.

Q & A

Q. What validation strategies ensure reproducibility in in vivo antitumor efficacy studies?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies: predefined sample sizes, randomization, and blinded outcome assessment. Use dual tumor models (e.g., subcutaneous xenografts and orthotopic implants) to confirm organ-specific efficacy. Histopathological analysis and plasma stability profiling (HPLC-MS) validate biodistribution .

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